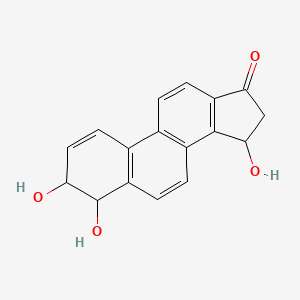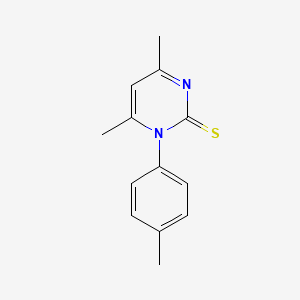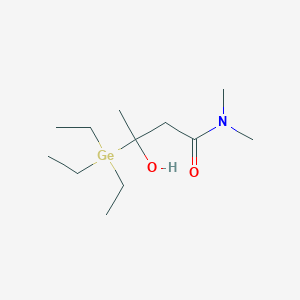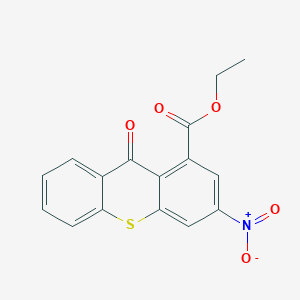![molecular formula C11H11NO B14423569 2-Propynal, 3-[4-(dimethylamino)phenyl]- CAS No. 85609-01-4](/img/structure/B14423569.png)
2-Propynal, 3-[4-(dimethylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynal, 3-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 . It is also known by other names such as 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propynal group.
Métodos De Preparación
The synthesis of 2-Propynal, 3-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
2-Propynal, 3-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Propynal, 3-[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Propynal, 3-[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The propynal group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
2-Propynal, 3-[4-(dimethylamino)phenyl]- can be compared with similar compounds such as cinnamaldehyde and its derivatives. While cinnamaldehyde (3-phenyl-2-propenal) lacks the dimethylamino group, it shares the propynal moiety . The presence of the dimethylamino group in 2-Propynal, 3-[4-(dimethylamino)phenyl]- imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Similar compounds include:
- Cinnamaldehyde
- 4-Dimethylaminocinnamic aldehyde
- p-Dimethylaminocinnamic aldehyde
Propiedades
Número CAS |
85609-01-4 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]prop-2-ynal |
InChI |
InChI=1S/C11H11NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,1-2H3 |
Clave InChI |
GVLKAPCBSQMOHB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
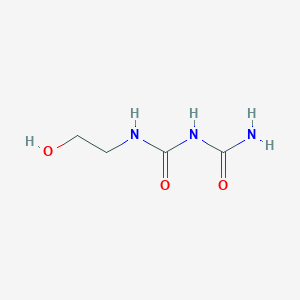
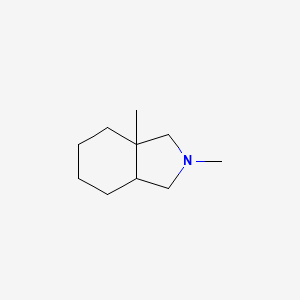
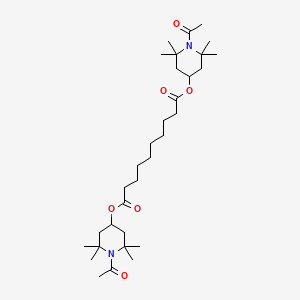
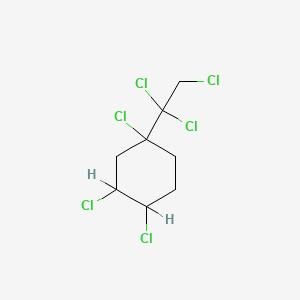
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
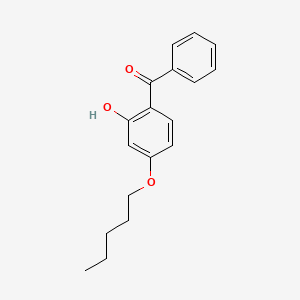
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
